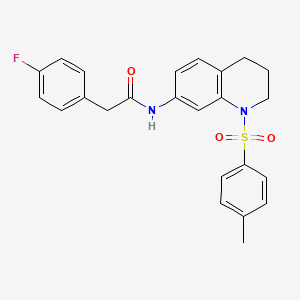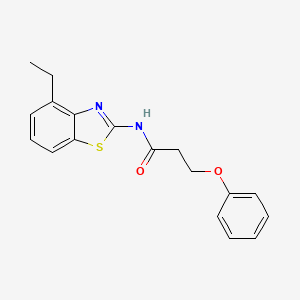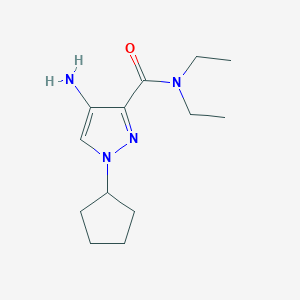
4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C13H22N4O. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Métodos De Preparación
The synthesis of 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide typically involves the reaction of cyclopentanone with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with diethyl malonate under basic conditions to form the pyrazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to interact with proteins involved in inflammatory and microbial processes .
Comparación Con Compuestos Similares
Similar compounds to 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide include other pyrazole derivatives such as:
- 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific cyclopentyl and diethyl substitutions, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-amino-1-cyclopentyl-N,N-diethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-3-16(4-2)13(18)12-11(14)9-17(15-12)10-7-5-6-8-10/h9-10H,3-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMURWEKOFSKSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NN(C=C1N)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
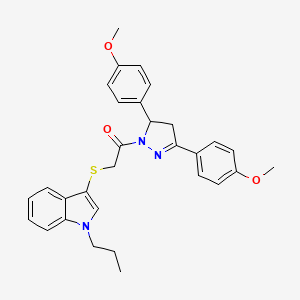
![2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3013603.png)
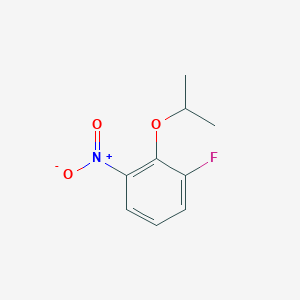
![N-(3-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013608.png)
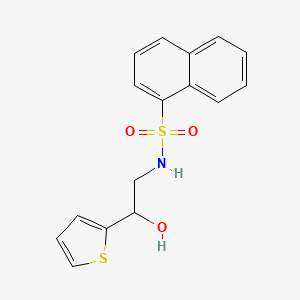
![N-(2,3-dimethoxybenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3013610.png)
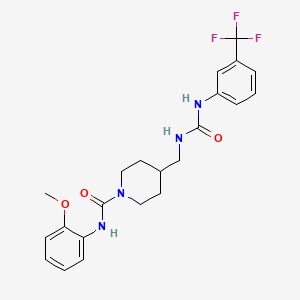
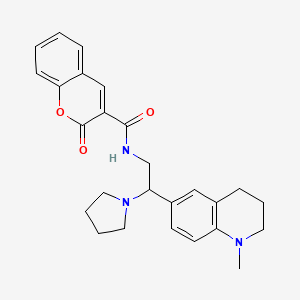
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2,4-dimethylphenyl)quinoline-4-carboxylate](/img/structure/B3013616.png)
![[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine](/img/structure/B3013617.png)
![2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid](/img/structure/B3013620.png)
![6-methyl-N-(3-methylbenzyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013622.png)
